molecular formula C10H8N2O2 B057331 2-Methyl-6-nitroquinoline CAS No. 613-30-9

2-Methyl-6-nitroquinoline

Cat. No. B057331
CAS RN: 613-30-9
M. Wt: 188.18 g/mol
InChI Key: DXDPHHQJZWWAEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-6-nitroquinoline derivatives involves various organic reactions, including nitration, methylation, and cyclization processes. A study reported the synthesis of enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline through kinetic resolution and regioselective nitration (Gruzdev, Levit, Kodess, & Krasnov, 2012). Another synthesis route involves cyclization followed by nitration and chlorination to obtain derivatives like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Zhao, Lei, & Guo, 2017).

Molecular Structure Analysis

The molecular structure of 2-Methyl-6-nitroquinoline derivatives has been elucidated through various spectroscopic and crystallographic techniques. For example, hydrogen-bonded co-crystals of related quinoline derivatives were analyzed to understand the molecular interactions and structural configurations (Gotoh & Ishida, 2020).

Chemical Reactions and Properties

2-Methyl-6-nitroquinoline participates in a variety of chemical reactions, reflecting its reactivity and versatility as a chemical intermediate. One study described a metal-free method for generating methyl radicals that could be applied to the synthesis of methylated phenanthridines and isoquinolines, indicating the potential of 2-Methyl-6-nitroquinoline in radical chemistry (Lu et al., 2018).

Physical Properties Analysis

The physical properties of 2-Methyl-6-nitroquinoline, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different chemical environments. The crystal structures of isomeric hydrogen-bonded co-crystals provide insights into the molecular arrangements and physical characteristics of quinoline derivatives (Gotoh & Ishida, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and utility of 2-Methyl-6-nitroquinoline. Its synthesis and reactions with various reagents demonstrate the compound's versatility and potential as a building block in organic synthesis and potential applications in material science and pharmaceuticals (Zhao, Lei, & Guo, 2017).

Scientific Research Applications

  • Prodrug Systems for Reductive Activation : Synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems for bioreductive activation was explored. These compounds were investigated for their ability to undergo fragmentation upon reduction of the nitro group (Couch, Burke, Knox, & Moody, 2008).

  • Methylamination of Nitroquinolines : A study on the oxidative methylamination of various nitroquinolines, including 6-nitroquinoline, was conducted to synthesize mono- and bis(methylamino)-substituted compounds. This process involves the use of a liquid methylamine solution of potassium permanganate (Woźniak & Grzegożek, 1993).

  • Aromatic Nucleophilic Substitution Reactions : The study focused on the reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes, exploring the aromatic nucleophilic substitution of hydrogen. This involved identifying reaction products using 1H NMR and suggesting a mechanism for these reactions (Halama & Macháček, 1999).

  • Fluorescent Chemosensors : Two 8-aminoquinoline-based chemosensors were developed for the selective detection of Zn2+ and Al3+ ions. This involved tuning the substituents in the receptor part of the chemosensors, and the study also covered biological applications (Ghorai, Pal, Karmakar, & Saha, 2020).

  • Synthesis of Pyrrolo[4,3,2-de]quinolines : A study on the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline was conducted, which included formal total syntheses of various compounds such as Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A-D (Roberts, Joule, Bros, & Álvarez, 1997).

  • Quinoline Proton Sponges : The synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, representing a new class of quinoline proton sponges, was reported. This included the synthesis of various nitroquinolines and their subsequent reactions (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).

Safety And Hazards

2-Methyl-6-nitroquinoline is classified as a hazardous substance. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and wearing protective gloves/eye protection/face protection .

Future Directions

Quinoline derivatives, including 2-Methyl-6-nitroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many substituted quinolines used as drugs with a wide range of bioactivities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

properties

IUPAC Name

2-methyl-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-2-3-8-6-9(12(13)14)4-5-10(8)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDPHHQJZWWAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060619
Record name Quinoline, 2-methyl-6-nitro-
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Methyl-6-nitroquinoline

CAS RN

613-30-9
Record name 2-Methyl-6-nitroquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 2-methyl-6-nitro-
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Record name Quinoline, 2-methyl-6-nitro-
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Record name Quinoline, 2-methyl-6-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-6-nitroquinoline
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Synthesis routes and methods

Procedure details

4-Nitroaniline (6 g, 38 mmol) was dissolved in HCl (6N, 200 mL), the mixture was heated at 100° C. A solution of (E)-but-2-enal (7.2 mL, 76 mmol) in toluene (60 mL) was added dropwise, and the reaction was heated at 100° C. overnight. The reaction mixture was cooled to room temperature and basified with aqueous KOH until pH=12. The mixture was extracted with EtOAc and the organic layer was washed with brine and dried over anhydrous Na2SO4. 2-Methyl-6-nitroquinoline was obtained after purification by column chromatography (hexane: EtOAc=20:1) (5.8 g, 81.2%). MS [M++1]=189, LC-MS: tR=1.64 min.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
C Sengamalaia, M Arivazhaganb… - Elixir Comp …, 2013 - academia.edu
… to undertake the vibrational spectroscopic studies of 2-methyl -6nitroquinoline (2M6NQ). … The vibrational properties of 2–methyl-6-nitroquinoline have been investigated by FTIR and FT–…
Number of citations: 6 www.academia.edu
M Chandrappa, K Swathi, SG Kumar… - Materials Today …, 2021 - Elsevier
… The use of the 40 nm sized silica functionalized magnetite nanoparticles seems to help in both condensation and cyclization steps of representative 2-methyl-6-nitroquinoline. Reaction …
Number of citations: 1 www.sciencedirect.com
DA Gruzdev, GL Levit, MI Kodess… - Chemistry of Heterocyclic …, 2012 - Springer
… aromatic substitution of 4-(2-fluoro-5-nitrophenyl)-2-butanone [5] and also its (-)-enantiomer ((-)1) as a result of enantioselective catalytic hydrogenation of 2-methyl-6-nitroquinoline [6]. …
Number of citations: 14 link.springer.com
S Mudaliar, KH Chikhalia… - Letters in Drug Design & …, 2016 - ingentaconnect.com
… 4-Chloro-2-methyl-6nitroquinoline (3) was obtained by chlorination of 1 with POCl3 in high yield. The product 3 was converted by reaction with benzaldehyde to 1-[4-({6-nitro-2-[(E)-2…
Number of citations: 4 www.ingentaconnect.com
VY Denisov, TN Grishchenkova, TB Tkachenko… - Russian Journal of …, 2016 - Springer
… Heating of 8 in 95% sulfuric acid (90– 95C, 2 h) afforded 2-methyl-6-nitroquinoline (9) in addition to p-nitroaniline and other compounds. 2-Methyl-6-nitroquinoline (9) was smoothly …
Number of citations: 3 link.springer.com
MW Shaikh - ijcps.com
Silica chloride serves as an efficient solid acid catalyst in different named reactions such as; 1. Combes Synthesis 2. Knorr Synthesis 3. Doeber von-Miller Synthesis 4. Skrup’s …
Number of citations: 2 www.ijcps.com
FA Bottino, G Di Pasquale, A Pollicino, A Recca - researchgate.net
… with potassium permanganate followed by hydrolysis with sulphuric acid gave the 6-aminoquinoline2-carboxylic acid (9) with an overall yield (starting from 2-methyl-6-nitroquinoline) of …
Number of citations: 0 www.researchgate.net
이재근, 장사종 - Bulletin of the Korean Chemical Society, 1996 - koreascience.kr
… 2-Methyl-6-nitroquinoline (14) was reduced to 6-amino-2methylquinoline (15) with H-reduced Fe/AcOH.15 The next steps of EMME cyclization, N-ethylation and hydrolysis were carried …
Number of citations: 6 koreascience.kr
FA Bottino, G Di Pasquale, A Pollicino… - Journal of …, 1989 - Wiley Online Library
… 2-Methyl-6-nitroquinoline (6), 6-nitro-2-styrylquinoline (7) and 6-acetylamino-2-styrylquinoline (… 2-carboxylic acid (9) with an overall yield (starting from 2-methyl-6-nitroquinoline) of 44%. …
Number of citations: 14 onlinelibrary.wiley.com
L Paloque, P Verhaeghe, M Casanova… - European journal of …, 2012 - Elsevier
A series of nitrated 2-substituted-quinolines was synthesized and evaluated in vitro toward Leishmania donovani promastigotes. In parallel, the in vitro cytotoxicity of these molecules …
Number of citations: 77 www.sciencedirect.com

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